3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

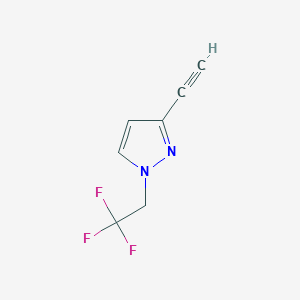

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position and an ethynyl substituent at the C3 position of the pyrazole ring. Its molecular formula is C₇H₆F₃N₂, with a molecular weight of 175.13 g/mol. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the ethynyl moiety provides a reactive handle for further functionalization, such as in click chemistry applications .

Properties

IUPAC Name |

3-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2/c1-2-6-3-4-12(11-6)5-7(8,9)10/h1,3-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZOZPAPWITWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3-ethynylpyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The ethynyl group in 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives, such as 3-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have shown promise in inhibiting lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. In vitro studies have demonstrated that these compounds can suppress cellular lactate production and inhibit growth in various cancer cell lines, including pancreatic cancer and Ewing’s sarcoma .

- Case Study : A study focused on optimizing pyrazole-based inhibitors revealed that certain derivatives exhibited sub-micromolar inhibition of LDH activity, leading to significant reductions in tumor growth in animal models .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoles has been explored extensively. Compounds structurally similar to this compound have demonstrated effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs.

- Case Study : Research highlighted a series of pyrazole derivatives that showed superior anti-inflammatory activity compared to standard treatments like celecoxib. These compounds were evaluated for their efficacy against carrageenan-induced paw edema in rats .

Material Science

The unique structure of this compound allows it to be utilized in the development of advanced materials. Its reactivity makes it suitable for various coupling reactions essential in organic synthesis.

Synthetic Utility

The compound can participate in nucleophilic substitution reactions due to its ethynyl group and can be synthesized using palladium-catalyzed coupling methods. This versatility opens avenues for creating novel materials with specific properties for applications in electronics and coatings.

Biological Interaction Studies

Understanding the interaction of this compound with biological systems is crucial for elucidating its therapeutic potential. Initial assessments include evaluating binding affinities to various enzymes and receptors using techniques like surface plasmon resonance.

Binding Affinity Studies

These studies are essential for determining how effectively the compound interacts with target proteins involved in disease pathways. The findings could guide further development into therapeutic agents targeting specific diseases.

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity through LDH inhibition; anti-inflammatory effects |

| Material Science | Versatile synthetic utility; potential use in advanced materials |

| Biological Interactions | Binding affinity studies to elucidate therapeutic mechanisms |

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoroethyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole and analogous pyrazole derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity and Stability :

- The ethynyl group in the target compound distinguishes it from analogs with aryl, sulfonyl, or phosphonate substituents. This group enables facile functionalization (e.g., cycloadditions), unlike the more inert trifluoromethyl or chlorophenyl groups in other derivatives .

- The trifluoroethyl group universally enhances metabolic stability and lipophilicity across all compounds, as fluorinated substituents reduce basicity and oxidative degradation .

Crystallographic and Structural Differences :

- Pyrazoles with bulky substituents (e.g., sulfonylmethyl in ) exhibit lower solubility but precise molecular packing (R factor = 0.040 in related structures) .

- The target compound’s smaller size (MW = 175.13 g/mol) may improve bioavailability compared to larger derivatives like the 408.37 g/mol aryl-methoxy analog .

Functional Applications: Pharmaceutical Potential: The trifluoroethyl group’s role in improving drug bioavailability is well-documented , but the ethynyl group’s utility in targeted drug conjugates is unique to the target compound. Agrochemical Use: Bromo- and sulfonylmethyl-substituted pyrazoles () are prioritized as herbicide intermediates, whereas the target compound’s ethynyl group may align more with fungicide development .

Synthetic Versatility :

- Boronic ester-containing analogs () are valuable in cross-coupling reactions, whereas the ethynyl group in the target compound supports click chemistry, offering divergent pathways for molecular diversification .

Research Findings and Limitations

- Metabolic Stability: Fluorine’s inductive effects in the trifluoroethyl group reduce electron density at the pyrazole ring, slowing cytochrome P450-mediated metabolism compared to non-fluorinated analogs .

- Thermodynamic Stability : Crystallographic data from related compounds (e.g., ’s triclinic packing) suggest that steric bulk from substituents like trimethoxyphenyl may stabilize the solid state, whereas the target compound’s simpler structure could favor solution-phase reactivity .

- However, the trifluoroethyl group’s prevalence in active patents (e.g., agrochemicals in ) underscores its industrial relevance .

Biological Activity

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The presence of the trifluoroethyl group is noted to enhance lipophilicity and stability, which may contribute to its biological effectiveness.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a series of pyrazole derivatives exhibited up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Compound A | 61 | 76 | 10 |

| Compound B | 85 | 93 | 10 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. Compounds structurally related to this compound have shown activity against various bacterial strains including E. coli and S. aureus. One study reported that certain pyrazole derivatives displayed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

Research has indicated that some pyrazole derivatives possess anticancer properties. For example, aminopyrazoles have been evaluated against several cancer cell lines including HeLa and MCF7, showing micromolar IC50 values that suggest potential for further development as anticancer agents . The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy.

Case Studies

- Anti-inflammatory Evaluation : A group of novel pyrazole derivatives was synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema in mice. The results indicated that certain compounds significantly reduced edema compared to controls .

- Antimicrobial Screening : Another study focused on the synthesis of pyrazole derivatives and their evaluation against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results showed that specific modifications to the pyrazole ring enhanced antimicrobial activity .

- Anticancer Potential : A detailed investigation into the cytotoxic effects of various pyrazole derivatives on cancer cell lines revealed that some compounds induced apoptosis in cancer cells through ROS-mediated pathways .

Q & A

Q. What are the typical synthetic routes for 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves cycloaddition reactions or functionalization of pre-existing pyrazole cores. For 3-ethynyl-substituted pyrazoles, a common strategy is to introduce the ethynyl group via Sonogashira coupling or alkyne substitution reactions. For example, in analogous compounds like 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol, the trifluoroethyl group is introduced through nucleophilic substitution using 2,2,2-trifluoroethyl halides under basic conditions . Optimization may involve temperature control (e.g., 60–80°C for substitution reactions) and catalysts such as Pd/Cu for coupling steps . Purity can be improved via recrystallization using ethanol/water mixtures, as demonstrated in related pyrazole syntheses .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For instance, the crystal structure of 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol revealed intermolecular hydrogen bonding between the hydroxyl group and adjacent pyrazole rings, stabilizing the lattice . Spectroscopic methods like H/F NMR and IR are critical for confirming substituents: the trifluoroethyl group typically shows a triplet at ~3.9 ppm in H NMR and a strong C-F stretch near 1150 cm in IR .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of this compound?

Regioselectivity in pyrazole functionalization is influenced by electronic and steric factors. For example, introducing substituents at the 4- or 5-positions often requires directing groups. In related compounds, the ethynyl group’s electron-withdrawing nature can deactivate the pyrazole ring, favoring electrophilic substitution at specific sites. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation using halogenation or nitration under controlled conditions (e.g., HNO/HSO at 0°C) has been employed in similar systems .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

Density Functional Theory (DFT) calculations can assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with target proteins (e.g., kinases or receptors) can highlight potential binding modes. For example, pyrazole derivatives with trifluoroethyl groups have shown affinity for mGluR5 receptors, as suggested by ligand-based pharmacophore models . MD simulations further evaluate stability in biological environments, such as lipid bilayer interactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based).

- Control for solvent effects (e.g., DMSO concentration).

- Compare results with structurally similar compounds, such as 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole, which showed consistent antibacterial activity across gram-positive and gram-negative strains under standardized MIC protocols .

Q. What are the applications of this compound in materials science?

The ethynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for polymer functionalization. The trifluoroethyl moiety enhances thermal stability and hydrophobicity, useful in coatings or organic electronics. Analogous compounds have been incorporated into OLEDs as electron-transport layers due to their high electron affinity .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months).

- Analytical Tools : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and LC-MS for byproduct identification.

- Key Parameters : The trifluoroethyl group may hydrolyze under strong acidic/basic conditions (pH <2 or >10), requiring buffered solutions for testing .

Q. What advanced techniques can probe intermolecular interactions in crystalline forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.